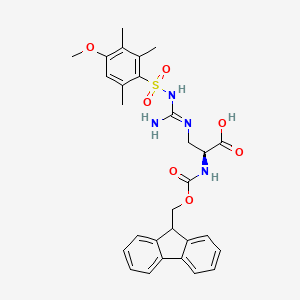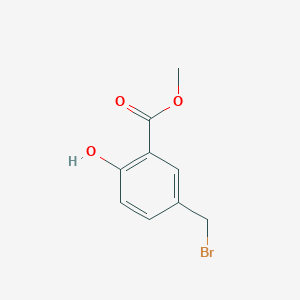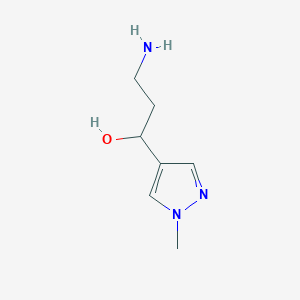
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
The synthesis of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carboxylic acid with 4-carboxythiophene-3-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiophene derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Thiophene derivatives, including 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid, are explored for their potential therapeutic applications.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: This compound has a similar structure but lacks the carbamoyl group.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid, this compound is used in organic synthesis and materials science.
2-Bromo-3-thiophenecarboxylic acid: This compound contains a bromine atom, making it useful for substitution reactions and the synthesis of more complex thiophene derivatives.
The uniqueness of 2-((4-Carboxythiophen-3-yl)carbamoyl)thiophene-3-carboxylic acid lies in its specific functional groups, which confer unique properties and reactivity compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C11H7NO5S2 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-[(4-carboxythiophen-3-yl)carbamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO5S2/c13-9(8-5(10(14)15)1-2-19-8)12-7-4-18-3-6(7)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
UIDFELQNLAQPBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)O)C(=O)NC2=CSC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)




![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)

![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)



